molecular formula C19H17N3OS B2706665 2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888462-36-0

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2706665
CAS RN: 888462-36-0
M. Wt: 335.43
InChI Key: NHHSLXVBTNPSLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . The synthesis was based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,4-triazole scaffold, to which this compound belongs, plays a crucial role in medicinal chemistry. Many drugs on the market incorporate the triazole motif due to its diverse pharmacological activities. For instance, letrozole (an anti-cancer agent), fluconazole (an anti-fungal agent), and maraviroc (an anti-HIV agent) all feature the triazole core structure. By introducing a benzylsulfanyl group into the 1,2,4-triazole framework, researchers can explore novel derivatives with potential therapeutic applications .

Antifungal and Antimicrobial Properties

The addition of thiol and amino groups to positions 3 and 4 of the 1,2,4-triazole core structure enhances its biological activity. As a result, benzylsulfanyl-triazolyl-indole derivatives exhibit promising antifungal and antimicrobial properties. These compounds could serve as leads for developing new antifungal medications or antimicrobial agents .

Corrosion Inhibitors

The benzylsulfanyl-triazolyl-indole scaffold may find applications as corrosion inhibitors. These compounds can protect metal surfaces from corrosion, making them valuable in industrial settings, especially for safeguarding pipelines, tanks, and other metal structures .

Fluorescent Applications

Researchers have also explored the use of benzylsulfanyl-triazolyl-indole derivatives as chelating agents with metals. These complexes can exhibit fluorescence properties, making them useful for fluorescent imaging, sensors, and other analytical applications .

Structural and Electronic Aspects

Density functional theory (DFT) calculations have been employed to predict the electronic and structural features of this compound. Additionally, UV-Vis spectral bands have been assigned based on time-dependent DFT calculations. The gauge-including atomic orbitals (GIAO) method has been used to predict the 1H and 13C NMR chemical shifts .

Mechanism of Action

properties

IUPAC Name

2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHSLXVBTNPSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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